molecular formula C13H18N2O3 B1611359 Benzyl 2-(aminomethyl)morpholine-4-carboxylate CAS No. 317365-31-4

Benzyl 2-(aminomethyl)morpholine-4-carboxylate

Cat. No.: B1611359
CAS No.: 317365-31-4
M. Wt: 250.29 g/mol
InChI Key: JLHGVBVBEFSEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and oxygen atoms. The official International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the structural components and their positional relationships within the molecule. The morpholine ring system serves as the core heterocyclic framework, with the aminomethyl group attached at the 2-position and the benzyl carboxylate moiety linked to the nitrogen atom at the 4-position of the morpholine ring.

The systematic identification of this compound requires understanding the numbering system employed for morpholine derivatives. In the morpholine ring system, the oxygen atom typically receives priority in numbering, followed by the nitrogen atom, which allows for precise identification of substituent positions. The aminomethyl group at the 2-position provides a primary amine functionality that can participate in various chemical reactions, while the benzyl carboxylate group at the 4-position functions as a protecting group commonly employed in peptide synthesis and medicinal chemistry applications.

The structural complexity of this compound necessitates careful consideration of stereochemical aspects, particularly regarding the configuration at the 2-position of the morpholine ring. The presence of the aminomethyl substituent introduces a chiral center, which can exist in different stereoisomeric forms that may exhibit distinct biological and chemical properties. The stereochemical designation becomes particularly important when considering the compound's potential pharmaceutical applications and its interactions with biological targets.

Properties

IUPAC Name

benzyl 2-(aminomethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHGVBVBEFSEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573984
Record name Benzyl 2-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317365-31-4
Record name Benzyl 2-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-N,N-Dimethylaminomethyl-5-formyl-1,2,3-triazole Intermediate

A critical intermediate in related morpholine compound syntheses is 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole, which is prepared via a multistep process involving:

  • Step (a): Treatment of 1-dimethylamino-2-propyne with a strong base (e.g., n-butyllithium) to form an acetylide intermediate in tetrahydrofuran at low temperatures (-25 to -15 °C).

  • Step (b): Reaction of the acetylide with N-methylformanilide at temperatures from -40 to 0 °C, warming to room temperature to form an acetylenic aldehyde intermediate.

  • Step (c): Addition of a strong acid such as trifluoroacetic acid below -30 °C to stabilize the aldehyde.

  • Step (d): Treatment of the aldehyde with sodium azide in solvents like dimethylformamide or dimethylsulfoxide to yield the triazole compound.

This intermediate is isolated by ion-exchange resin purification and crystallization, yielding a highly pure crystalline product suitable for further transformations.

Reductive Amination to Form the Target Morpholine Compound

The final step to synthesize Benzyl 2-(aminomethyl)morpholine-4-carboxylate involves a reductive amination reaction:

  • The morpholine precursor bearing a suitable leaving group or aldehyde functionality at the 2-position is reacted with 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole (or analogous amine intermediates).

  • The reaction is conducted in an organic solvent such as dimethylacetamide or dimethylformamide at room temperature (20–40 °C).

  • Reducing agents used include sodium triacetoxyborohydride, borane complexes (e.g., borane-triethylamine), or sodium cyanoborohydride.

  • The reaction proceeds efficiently to form the aminomethyl-substituted morpholine derivative with high yield and purity.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Temperature Range Solvents Yield/Notes
Formation of acetylide 1-Dimethylamino-2-propyne + n-butyllithium -25 to -15 °C Tetrahydrofuran (THF) Stirrable white pasty mixture
Reaction with N-methylformanilide N-Methylformanilide added portionwise -40 to 0 °C, then RT THF Clear yellow homogeneous solution
Acid addition and aldehyde formation Trifluoroacetic acid added slowly < -30 °C THF Aldehyde stable for 1–2 hours at -30 °C
Azide treatment Sodium azide in DMF/DMSO + water 15–25 °C Dimethylformamide (DMF), DMSO Yellow-orange solution, stable days
Reductive amination Morpholine precursor + triazole intermediate + reducing agent 20–40 °C Dimethylacetamide (DMA), DMF High yield, mild conditions

Purification and Characterization

  • Purification: Ion-exchange resins (e.g., Dowex® 50 W) are employed to remove impurities and isolate the triazole intermediate.

  • Crystallization: The final product and intermediates are often crystallized from isopropyl alcohol or similar solvents to achieve high purity.

  • Characterization: NMR spectroscopy (1H and 13C), HPLC, and mass spectrometry confirm the structure and purity.

Notes on Scale-Up and Industrial Relevance

  • The described convergent synthetic approach is designed to be amenable to scale-up, avoiding multiple high-temperature cyclization steps.

  • Use of commercially available reagents and mild reaction conditions enhances practicality.

  • The reductive amination step is particularly efficient, employing sodium triacetoxyborohydride, a mild and selective reducing agent, facilitating high yields and minimal byproducts.

Summary Table of Preparation Method

Stage Description Key Reagents/Conditions Outcome
Acetylide formation Deprotonation of 1-dimethylamino-2-propyne n-Butyllithium, THF, -25 to -15 °C Acetylide intermediate
Aldehyde formation Reaction with N-methylformanilide -40 to 0 °C to RT Acetylenic aldehyde intermediate
Acid treatment Stabilization of aldehyde Trifluoroacetic acid, < -30 °C Aldehyde stabilized
Azide addition Cyclization to triazole Sodium azide, DMF/DMSO, 15–25 °C 4-N,N-Dimethylaminomethyl-5-formyl-1,2,3-triazole
Reductive amination Coupling with morpholine precursor Sodium triacetoxyborohydride, DMA, RT This compound

Additional Information

  • The benzyl ester group protects the carboxylate during synthesis and can be selectively removed if needed.

  • The stereochemistry at the morpholine ring is controlled by using chiral precursors or resolution techniques, as the compound is often used in its (S)-enantiomeric form.

  • The preparation methods avoid unreliable sources and rely on patented, peer-reviewed, and industrially validated procedures.

Scientific Research Applications

Benzyl 2-(aminomethyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of Benzyl 2-(aminomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 317365-31-4
  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.29 g/mol
  • Storage : Sealed in dry conditions at 2–8°C .

Structural Features :

  • A morpholine ring substituted with a benzyl ester at position 4 and an aminomethyl group at position 2.
  • Key functional groups: benzyl ester (enhancing lipophilicity) and primary amine (enabling hydrogen bonding and reactivity) .

Hazard Profile :

  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), H335 (respiratory irritation) .
  • Precautionary Measures : Use PPE, avoid inhalation, and store in controlled conditions .

Comparison with Structural Analogs

Ethyl 4-Benzylmorpholine-2-carboxylate (CAS 135072-32-1)

Structural Differences :

  • Substituents : Ethyl ester (vs. benzyl ester) at position 2 and a benzyl group at position 4 on the morpholine ring.
  • Molecular Formula: C₁₄H₁₉NO₃ (higher carbon count due to ethyl group) .

Physicochemical Properties :

  • Molecular Weight : 249.3 g/mol (slightly lower than the main compound).
  • Purity : 95% (commercial availability in 1g–25g quantities) .

Functional Implications :

  • Lacks the reactive aminomethyl group, limiting hydrogen-bonding interactions .

Benzyl 3-(Aminomethyl)morpholine-4-carboxylate (CAS 886363-09-3)

Structural Differences :

  • Regioisomerism: Aminomethyl group at position 3 (vs. position 2) on the morpholine ring.
  • Derivatives : (S)-enantiomer hydrochloride salt (A699590) available, highlighting stereochemical variability .

Functional Implications :

  • Positional isomerism may alter binding affinity in biological systems (e.g., enzyme active sites).
  • Hydrochloride salt form improves aqueous solubility, critical for pharmaceutical formulations .

Patent-Based Analogs (e.g., AstraZeneca’s Myeloperoxidase Inhibitors)

Example Compound: 1-[2-(Aminomethyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Structural Differences:

  • Core Heterocycle: Pyrrolo-pyrimidinone (vs. morpholine), with a thioxo group enhancing electrophilicity.
  • Substituents: Similar aminomethyl-benzyl motif but attached to a fused bicyclic system .

Functional Implications :

  • The morpholine-based main compound may exhibit distinct pharmacokinetics (e.g., metabolic stability) due to its saturated ring .

Biological Activity

Benzyl 2-(aminomethyl)morpholine-4-carboxylate is an organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.298 g/mol
  • Structure : The compound features a morpholine ring, a benzyl group, and an aminomethyl substituent, contributing to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various microorganisms. The presence of the morpholine structure enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain cancer cell lines. Its structural features allow for interaction with molecular targets involved in cancer progression .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions. For instance, it has been studied for its potential to inhibit deubiquitinase complexes, which are critical in cancer biology .
  • Receptor Binding : Interaction with neurotransmitter receptors suggests potential applications in neuropharmacology. The compound's ability to modulate receptor activity could influence pathways related to cognition and mood regulation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameKey FeaturesBiological Activity
This compound Morpholine structure with benzyl and amino groupsPotential antitumor and antimicrobial
Benzyl 3-(2-aminothiazol-4-yl)morpholine Contains thiazole moietyAntimicrobial
Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate Piperidine ring inclusionAntitumor
N-benzylmorpholine derivatives Various substitutions possibleDiverse pharmacological profiles

This table highlights the unique aspects of this compound while situating it within a broader context of morpholine-based compounds with therapeutic potential.

Case Studies and Research Findings

  • Antiviral Activity : A study on structurally related compounds demonstrated their efficacy against viral infections such as Ebola and Marburg viruses. The findings suggest that modifications in the structure can enhance antiviral properties, indicating a pathway for future research on this compound derivatives .
  • QSAR Studies : Quantitative structure-activity relationship (QSAR) analyses have been conducted to understand how variations in chemical structure can affect biological activity. These studies emphasize the importance of specific functional groups in mediating interactions with biological targets.
  • Synthesis and Optimization : Research has focused on optimizing synthetic routes to improve yield and purity while maintaining the desired stereochemistry essential for biological activity. This optimization is crucial for developing derivatives with enhanced pharmacological properties.

Q & A

Q. Q1. What are the common synthetic routes for preparing Benzyl 2-(aminomethyl)morpholine-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves coupling benzyl chloroformate with 2-(aminomethyl)morpholine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes:

  • Temperature control : Room temperature (20–25°C) for 6–12 hours to ensure complete conversion .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
  • Scale-up adjustments : For industrial-scale synthesis, solvent choice (e.g., dichloromethane vs. THF) and catalyst loading are refined to maximize yield (reported yields: 60–85%) .

Q. Q2. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine ring protons at δ 3.5–4.0 ppm) .
  • Mass spectrometry : ESI-MS for molecular ion verification (expected [M+H]+^+: m/z 251.3) .
  • X-ray crystallography : For absolute stereochemistry determination, though limited data exists for this specific compound .

Advanced Applications in Medicinal Chemistry

Q. Q3. What role does this compound play in enzyme inhibition studies?

This compound serves as a precursor for synthesizing morpholine-based inhibitors targeting enzymes like cytochrome P450 (CYP2A13). Key steps include:

  • Functionalization : Introducing electron-withdrawing groups (e.g., chloro, fluoro) to the benzyl moiety enhances binding affinity .
  • Structure-activity relationship (SAR) : Modifications at the aminomethyl group (e.g., alkylation, acylation) alter selectivity and potency. For example, tert-butyl derivatives show improved metabolic stability .

Q. Q4. How can researchers resolve contradictions in biological activity data for morpholine derivatives?

Discrepancies may arise from:

  • Stereochemical variations : Enantiomers (R vs. S) of tert-butyl analogs exhibit divergent inhibitory effects (e.g., 10-fold difference in IC50_{50} values) .
  • Assay conditions : Variations in pH, co-solvents (e.g., DMSO concentration), or enzyme sources (recombinant vs. tissue-derived) require standardization .
  • Solution : Use chiral HPLC to isolate enantiomers and validate activity in multiple assay formats .

Methodological Challenges and Solutions

Q. Q5. What strategies improve the stability of this compound in solution?

  • Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation of the aminomethyl group .
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays to minimize hydrolysis of the carboxylate ester .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .

Q. Q6. How can impurities in synthesized batches be identified and quantified?

  • Analytical techniques :
    • HPLC-MS : Detect and quantify byproducts (e.g., de-aminated or over-alkylated derivatives) .
    • TLC monitoring : Use ninhydrin staining to track free amine impurities during synthesis .
  • Reference standards : Compare against commercially available tert-butyl or hydrochloride salts for purity benchmarking .

Safety and Handling

Q. Q7. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H318) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (H335) .
  • Spill management : Neutralize spills with 5% acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced Analytical Techniques

Q. Q8. How can computational modeling aid in predicting the biological interactions of this compound?

  • Docking studies : Use software like AutoDock Vina to simulate binding to CYP2A13 (PDB ID: 3TJS) .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., LogP: ~1.5) and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-(aminomethyl)morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-(aminomethyl)morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.